molecular formula C14H27NO3 B1323332 tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate CAS No. 1212377-95-1

tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate

Cat. No.: B1323332
CAS No.: 1212377-95-1
M. Wt: 257.37 g/mol
InChI Key: VUUKLWPNFXOFGM-UHFFFAOYSA-N
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Description

tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction can lead to alcohols or alkanes .

Scientific Research Applications

tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides structural stability. The tert-butyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be tailored to achieve desired outcomes in various contexts .

Properties

IUPAC Name

tert-butyl N-[4-(3-hydroxypropyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12-8-6-11(7-9-12)5-4-10-16/h11-12,16H,4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUKLWPNFXOFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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